molecular formula C15H14ClN B11870656 1-Benzyl-2-(4-chlorophenyl)aziridine CAS No. 575464-16-3

1-Benzyl-2-(4-chlorophenyl)aziridine

Cat. No.: B11870656
CAS No.: 575464-16-3
M. Wt: 243.73 g/mol
InChI Key: BWOWTHDYZLKGDX-UHFFFAOYSA-N
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Description

1-Benzyl-2-(4-chlorophenyl)aziridine is an organic compound that belongs to the class of aziridines. Aziridines are three-membered heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of a benzyl group and a 4-chlorophenyl group attached to the aziridine ring. Aziridines are known for their strained ring structure, which makes them highly reactive and useful intermediates in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Benzyl-2-(4-chlorophenyl)aziridine can be synthesized through various methods. One common method involves the cyclization of haloamines or amino alcohols. For instance, the reaction of N-tosyl imines with in situ generated iodomethyllithium allows for the efficient synthesis of aziridines . Another method involves the ring closure of amino alcohols using a base-induced sulfate elimination .

Industrial Production Methods

Industrial production of aziridines, including this compound, often involves the use of oxide catalysts and high temperatures to effect the dehydration of amino alcohols . This process is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-2-(4-chlorophenyl)aziridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Peracids, hydrogen peroxide

    Bases: Sodium hydroxide, potassium carbonate

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic ring opening with amines can lead to the formation of amino alcohols, while oxidation can produce aziridine N-oxides .

Mechanism of Action

The mechanism of action of 1-Benzyl-2-(4-chlorophenyl)aziridine involves its highly strained ring structure, which makes it reactive towards nucleophiles. The aziridine ring can be opened by nucleophilic attack, leading to the formation of various products. This reactivity is due to the angle strain in the three-membered ring, which makes the nitrogen atom more electrophilic .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Benzyl-2-(4-chlorophenyl)aziridine is unique due to the presence of both benzyl and 4-chlorophenyl groups, which impart specific chemical properties and reactivity.

Properties

CAS No.

575464-16-3

Molecular Formula

C15H14ClN

Molecular Weight

243.73 g/mol

IUPAC Name

1-benzyl-2-(4-chlorophenyl)aziridine

InChI

InChI=1S/C15H14ClN/c16-14-8-6-13(7-9-14)15-11-17(15)10-12-4-2-1-3-5-12/h1-9,15H,10-11H2

InChI Key

BWOWTHDYZLKGDX-UHFFFAOYSA-N

Canonical SMILES

C1C(N1CC2=CC=CC=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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